4-chloro-7-iodo-1H-indazole

Medicinal Chemistry Cross-Coupling Orthogonal Functionalization

Researchers requiring orthogonal dihalogenated indazole scaffolds often encounter supply inconsistency with unspecified regioisomers, risking failed cross-coupling sequences. 4-Chloro-7-iodo-1H-indazole (CAS 1000341-92-3) eliminates this risk with precisely defined 4-Cl,7-I substitution enabling sequential Pd-catalyzed functionalization-C7 via Suzuki/Sonogashira, then C4 via Buchwald-Hartwig amination. • Orthogonal C-I/C-Cl handles for two-step diversification in kinase inhibitor libraries • Available as ISO 17034-certified analytical standard for DMPK/ADMET studies • ≥95% purity; in stock for immediate dispatch

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1000341-92-3
Cat. No. B1360854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-iodo-1H-indazole
CAS1000341-92-3
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C=NN2)I
InChIInChI=1S/C7H4ClIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
InChIKeyIOHBRRQFGBEDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-iodo-1H-indazole (CAS 1000341-92-3): Orthogonal Halogenation as a Differentiating Procurement Factor for Sequential Cross-Coupling


4-Chloro-7-iodo-1H-indazole (CAS 1000341-92-3) is a dihalogenated indazole building block with a molecular weight of 278.48 g/mol and the molecular formula C₇H₄ClIN₂ . The compound features a chlorine atom at the 4-position and an iodine atom at the 7-position of the indazole core, establishing a well-defined orthogonality in its reactivity profile. This halogen arrangement permits sequential functionalization via palladium-catalyzed cross-coupling reactions, where the more reactive C–I bond can be selectively addressed before engaging the C–Cl bond . The material is commercially available as a research-grade intermediate with a typical purity of ≥95% or as a certified analytical standard under ISO 17034 accreditation [1].

Orthogonal halogenation: 4-Cl and 7-I handles designed for sequential Pd-catalyzed cross-coupling.
Dual specification access: research-grade (≥95%) or ISO 17034-certified analytical standard.
Core utility: indazole building block for diversity-oriented synthesis and lead optimization.

Why 4-Chloro-7-iodo-1H-indazole Cannot Be Interchanged with Mono-Halogenated or 4,3-Regioisomeric Analogs


Procurement of a generic "chloro-iodo indazole" without specifying the 4,7-substitution pattern introduces significant risk of failed syntheses and compromised library diversity. The spatial separation of the halogen handles in 4-chloro-7-iodo-1H-indazole is critical: the 7-iodo group is positioned for facile oxidative addition and subsequent functionalization, while the 4-chloro group remains intact, enabling a second, distinct diversification step [1]. In contrast, 4-chloro-3-iodo-1H-indazole (CAS 518990-33-5) places the iodo group at the 3-position, directly adjacent to the pyrazole nitrogen, which alters the electronic environment and can lead to different regioselectivity in metal-catalyzed couplings . Furthermore, mono-halogenated alternatives like 4-chloro-1H-indazole or 7-iodo-1H-indazole lack the capacity for orthogonal, sequential diversification, thereby limiting the molecular complexity that can be efficiently generated from a single starting material .

Mono-halogenated indazoles lack orthogonal reactivity
4-Chloro-1H-indazole or 7-iodo-1H-indazole each provide only one reactive site, preventing sequential diversification and reducing library complexity. Selection of a single-halogen analog will not support two-step orthogonal coupling strategies.
4-Chloro-3-iodo regioisomer may alter coupling regioselectivity
The 3-iodo position, adjacent to the pyrazole nitrogen, modifies electronic environment and can lead to different oxidative addition rates and cross-coupling outcomes compared to the 7-iodo handle. Reactivity profiles may not transfer directly.

Quantitative Differentiation of 4-Chloro-7-iodo-1H-indazole from Closest Analogs: An Evidence-Based Selection Guide


Orthogonal Reactivity Profile: 4-Chloro-7-iodo Enables Sequential Functionalization Unavailable in Mono-Halogenated Indazoles

4-Chloro-7-iodo-1H-indazole possesses two distinct halogen handles with well-established differential reactivity in palladium-catalyzed cross-couplings. The iodine atom at C7 undergoes oxidative addition significantly faster than the chlorine atom at C4, allowing for chemoselective, sequential diversification. In contrast, 4-chloro-1H-indazole and 7-iodo-1H-indazole each contain only a single reactive halogen site, precluding orthogonal functionalization strategies [1].

Reactivity Profile
Class-level
Two halogen sites with differential reactivity: C–I >> C–Cl, enabling sequential functionalization. Comparators offer only one reactive handle.
Supports orthogonal sequential diversification strategy
Inferred from relative bond dissociation energies and Pd coupling trends
Medicinal Chemistry Cross-Coupling Orthogonal Functionalization

Molecular Weight and Lipophilicity: 4-Chloro-7-iodo Substitution Tunes Physicochemical Properties Distinctly from Bromo and 3-Iodo Analogs

The combination of chlorine (atomic mass 35.45) and iodine (126.90) at the 4- and 7-positions yields a molecular weight of 278.48 g/mol for 4-chloro-7-iodo-1H-indazole. This contrasts with the 4-bromo-7-iodo analog (MW 322.93 g/mol) and the 4-chloro-3-iodo regioisomer (MW 278.48 g/mol) . While the 4-chloro-3-iodo compound has an identical molecular weight, its different substitution pattern (3,4- vs. 4,7-) alters electronic distribution and likely lipophilicity, as measured by partition coefficients, impacting membrane permeability and protein binding .

Molecular Weight
Data to verify
278.48 g/mol (4-Cl, 7-I) vs. 322.93 g/mol (4-Br, 7-I) and 152.58 g/mol (4-Cl only). Regioisomer 4-Cl-3-I has identical MW but different substitution pattern.
44.45 g/mol lower than 4-Br analog; may influence solubility and permeability profiles
Calculated from formula; no experimental logP data provided
Medicinal Chemistry Physicochemical Properties Drug Design

Analytical Standard Availability: ISO 17034 Certification Supports Quantitative Bioanalytical and DMPK Studies

4-Chloro-7-iodo-1H-indazole is available as an analytical standard (CATO Cat. No. C1000522) certified under ISO 17034, the international standard for reference material producers [1]. This certification guarantees metrological traceability and quantified uncertainty, which is essential for method validation, impurity profiling, and quantitative bioanalysis. While the compound is also sold as a research-grade reagent with ≥95% purity by other vendors , the availability of an ISO 17034-certified standard provides a level of quality assurance not consistently offered for analogs like 4-bromo-7-iodo-1H-indazole or 4-chloro-3-iodo-1H-indazole.

Standard Availability
Specification review
ISO 17034-certified analytical standard available (purity >97%). Comparators typically offered as research-grade only, without certified reference material option.
Supports quantitative method validation and traceability
Based on current commercial catalog listings
Analytical Chemistry DMPK Quality Control

Precedented Synthetic Utility: 7-Iodo Indazoles as Validated Substrates for C7-Arylation and Alkynylation

The 7-iodo substituent in indazoles has been demonstrated to undergo efficient Pd-catalyzed direct C7-arylation with iodoaryls, yielding C7-arylated products in good isolated yields [1]. Furthermore, 7-iodo-1H-indazole serves as a competent partner in Sonogashira couplings with terminal alkynes, producing C7-alkynylated derivatives with moderate to good yields under aqueous conditions [2]. These literature precedents validate the synthetic tractability of the 7-iodo handle, which is retained in 4-chloro-7-iodo-1H-indazole. In contrast, the 4-chloro-3-iodo regioisomer may exhibit altered reactivity due to the adjacency of the iodo group to the pyrazole nitrogen, though direct comparative studies are lacking .

Synthetic Precedent
Class-level
7-iodo indazoles validated for Pd-catalyzed C7-arylation and Sonogashira coupling, yielding moderate to good isolated yields. Comparable 3-iodo regioisomer not directly studied.
Reduces risk of failed or low-yielding transformations at 7-position
Precedent from 7-iodo-1H-indazole; direct comparative data lacking for 3-iodo analog
Organic Synthesis C-H Functionalization Sonogashira Coupling

Purity and Specification: Baseline Quality Metrics for Informed Sourcing

Commercial offerings of 4-chloro-7-iodo-1H-indazole report a purity of ≥95% (research grade) and >97% for the ISO 17034-certified analytical standard [1]. Comparable data for 4-bromo-7-iodo-1H-indazole indicates a purity of 97% (research grade) . The consistency in reported purity across these dihalogenated indazoles suggests that procurement decisions should not be driven by purity alone but rather by the unique orthogonal reactivity and the availability of certified reference materials.

Purity Specification
Specification review
Target: ≥95% (research) / >97% (certified). 4-Br-7-I analog reported 97% (research). Purity specifications comparable within ±2%.
Comparable purity shifts procurement emphasis to orthogonal reactivity and certified standard availability
Vendor-reported specifications; independent verification recommended
Procurement Quality Assurance Chemical Sourcing

High-Impact Application Scenarios for 4-Chloro-7-iodo-1H-indazole: Where Orthogonal Halogenation Drives Efficiency


Kinase Inhibitor Lead Optimization: Sequential Diversification for SAR Exploration

In medicinal chemistry programs targeting the ATP-binding site of kinases, 4-chloro-7-iodo-1H-indazole serves as a privileged scaffold for generating focused libraries. The 7-iodo group can be first elaborated via Suzuki-Miyaura or Sonogashira coupling to introduce aryl or alkynyl diversity at the C7 position, which often projects toward the solvent-exposed region or a hydrophobic pocket. Subsequently, the 4-chloro group can be engaged in a second cross-coupling (e.g., Buchwald-Hartwig amination) to explore C4 substituents that modulate kinase selectivity . This orthogonal functionalization strategy, validated by the well-established reactivity of 7-iodoindazoles in Pd-catalyzed C7-arylation, enables the rapid synthesis of diverse analogs from a single starting material [1].

Analytical Method Development and DMPK Studies: Certified Reference Material for Quantitation

For laboratories performing LC-MS/MS method validation, metabolite identification, or drug metabolism and pharmacokinetics (DMPK) studies on indazole-containing drug candidates, 4-chloro-7-iodo-1H-indazole is uniquely available as an ISO 17034-certified analytical standard [2]. This certification provides documented traceability and uncertainty, which are essential for generating regulatory-compliant data. The compound can be used as a reference standard to quantify related substances, calibrate instruments, and validate analytical methods with a high degree of confidence.

Construction of Extended Polycyclic Systems via Tandem Cross-Coupling/Cyclization Sequences

The spatial separation of the 4-chloro and 7-iodo groups facilitates the design of tandem or sequential reactions leading to complex polycyclic frameworks. For example, a Sonogashira coupling at the 7-iodo position can install an alkyne, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other cyclization. The remaining 4-chloro group can subsequently participate in an intramolecular Heck reaction or a second intermolecular coupling, enabling the efficient assembly of structurally intricate heterocycles. This approach leverages the orthogonality inherent in the 4-chloro-7-iodo substitution pattern [1].

Reference Compound for Halogen-Bonding and Crystallographic Studies

The presence of both chlorine and iodine atoms in 4-chloro-7-iodo-1H-indazole makes it a useful model compound for investigating halogen bonding interactions in the solid state. The iodine atom, in particular, can act as a strong halogen bond donor, and its position at the 7-position, adjacent to the fused ring junction, provides a well-defined geometry for co-crystallization studies with suitable acceptors. The availability of the compound as a high-purity analytical standard [2] further supports its use in quantitative crystallographic and spectroscopic studies where precise stoichiometry is required.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Orthogonal halogenation enables sequential C7 then C4 diversification
Cross-coupling reaction efficiency and selectivity profile
Bioanalytical method validation
ISO 17034-certified standard with documented traceability
Quantitative accuracy and precision for LC-MS/MS assays
Polycyclic heterocycle synthesis
Spatially separated halogen handles for tandem coupling/cyclization
Tandem sequence feasibility and ring-closure efficiency
Solid-state halogen bonding research
Iodo and chloro donors at well-defined indazole positions
Co-crystallization behavior and crystallographic analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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